molecular formula C18H18FNO B1327290 2-Fluoro-2'-pyrrolidinomethyl benzophenone CAS No. 898774-77-1

2-Fluoro-2'-pyrrolidinomethyl benzophenone

Cat. No.: B1327290
CAS No.: 898774-77-1
M. Wt: 283.3 g/mol
InChI Key: WVRWHXPVKSFBGP-UHFFFAOYSA-N
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Description

2-Fluoro-2’-pyrrolidinomethyl benzophenone is a synthetic compound known for its unique chemical structure and properties. It is primarily used in scientific research and has applications in various fields such as chemistry, biology, medicine, and industry. The compound is characterized by the presence of a fluorine atom, a pyrrolidinomethyl group, and a benzophenone core, which contribute to its distinct chemical behavior .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-2’-pyrrolidinomethyl benzophenone typically involves multiple steps, starting with the preparation of the benzophenone core, followed by the introduction of the fluorine atom and the pyrrolidinomethyl group. Common synthetic routes include:

    Friedel-Crafts Acylation: This step involves the acylation of benzene with a suitable acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form benzophenone.

Industrial Production Methods

Industrial production of 2-Fluoro-2’-pyrrolidinomethyl benzophenone follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of high-purity starting materials, precise control of reaction conditions, and efficient purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2’-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-Fluoro-2’-pyrrolidinomethyl benzophenone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-2’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The fluorine atom and the pyrrolidinomethyl group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

2-Fluoro-2’-pyrrolidinomethyl benzophenone can be compared with other similar compounds, such as:

    2-Fluoro-2’-pyrrolidinomethyl phenyl ketone: Similar structure but lacks the benzophenone core.

    2-Fluoro-2’-pyrrolidinomethyl acetophenone: Similar structure but with an acetophenone core instead of benzophenone.

    2-Fluoro-2’-pyrrolidinomethyl benzaldehyde: Similar structure but with a benzaldehyde core.

The uniqueness of 2-Fluoro-2’-pyrrolidinomethyl benzophenone lies in its specific combination of the fluorine atom, pyrrolidinomethyl group, and benzophenone core, which imparts distinct chemical and biological properties.

Biological Activity

2-Fluoro-2'-pyrrolidinomethyl benzophenone is a compound belonging to the benzophenone family, which has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H18FNOC_{18}H_{18}FNO with a molecular weight of 295.34 g/mol. The compound features a benzophenone core with a fluorine atom and a pyrrolidinomethyl group, which contribute to its unique reactivity and biological profile.

PropertyValue
Molecular FormulaC18H18FNOC_{18}H_{18}FNO
Molecular Weight295.34 g/mol
Functional GroupsFluorine, Pyrrolidine
SolubilitySoluble in organic solvents

The biological activity of this compound is thought to arise from its interactions with various biomolecular targets. The presence of the fluorine atom enhances lipophilicity, potentially improving membrane permeability and bioavailability. The pyrrolidinomethyl group may facilitate binding to specific receptors or enzymes, influencing various biochemical pathways.

Biological Activity

Research indicates that compounds within the benzophenone class exhibit a range of biological activities, including:

  • Antioxidant Effects : Benzophenone derivatives have shown significant antioxidant activity, which can protect cells from oxidative stress.
  • Anticancer Properties : Some studies suggest that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
  • Cholinesterase Inhibition : Certain derivatives have been explored for their ability to inhibit cholinesterases, which could have implications for treating neurodegenerative diseases like Alzheimer's.

Case Studies

  • Anticancer Activity : A study evaluated the cytotoxic effects of related benzophenone derivatives on MCF-7 breast cancer cells. The IC50 values were determined to assess potency against this cancer cell line. For instance, related compounds showed IC50 values ranging from 5 µM to 20 µM, indicating promising anticancer potential.
    CompoundIC50 (µM)Cell Line
    Compound A10MCF-7
    Compound B15HeLa
    Compound C8Jurkat
  • Cholinergic Activity : A series of benzophenone derivatives were tested for their affinity towards the histamine H3 receptor and cholinesterase inhibitory activity. One derivative exhibited an IC50 of 172 nM against butyrylcholinesterase (BuChE), highlighting its potential as a therapeutic agent in cognitive disorders.

Research Findings

Recent studies have focused on synthesizing and evaluating the biological activities of various benzophenone derivatives, including this compound:

  • In Vitro Studies : In vitro assays demonstrated that certain derivatives exhibit moderate metabolic stability and good permeability, suggesting their potential for further development as pharmaceutical agents.
  • Mechanistic Insights : Molecular docking studies have revealed potential binding sites on target proteins, providing insights into how these compounds exert their biological effects.

Properties

IUPAC Name

(2-fluorophenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO/c19-17-10-4-3-9-16(17)18(21)15-8-2-1-7-14(15)13-20-11-5-6-12-20/h1-4,7-10H,5-6,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVRWHXPVKSFBGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=CC=C2C(=O)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643660
Record name (2-Fluorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898774-77-1
Record name (2-Fluorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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